molecular formula C14H20N2O B7636805 N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide

N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide

Cat. No. B7636805
M. Wt: 232.32 g/mol
InChI Key: ZLBWEBIRVCLDJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide (DMPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a pyrrolidinylacetamide derivative, which is synthesized through a multi-step process involving the reaction of 2,4-dimethylphenylhydrazine with 2-chloroacetyl chloride, followed by cyclization with pyrrolidine.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide involves the activation of nAChRs, which are ligand-gated ion channels that are widely distributed in the nervous system and other tissues. This compound binds to the orthosteric site of nAChRs, which is the site where the endogenous neurotransmitter acetylcholine binds. This binding leads to the opening of the ion channel and the influx of positively charged ions such as sodium and calcium into the cell. This influx of ions can depolarize the cell membrane and elicit a response, such as the release of neurotransmitters or the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific nAChR subtype that it activates. Different nAChR subtypes are expressed in different tissues and have different functions. For example, the α7 nAChR subtype is predominantly expressed in the brain and is involved in cognitive processes such as learning and memory. Activation of α7 nAChRs by this compound can enhance cognitive function and has been investigated as a potential treatment for cognitive deficits in various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide in lab experiments is its high potency and selectivity for nAChRs. This compound can activate nAChRs at very low concentrations, which makes it a useful tool for studying the function of these receptors. Another advantage is its stability and solubility, which allows for easy handling and administration in experimental settings.
One limitation of using this compound in lab experiments is its potential toxicity at high concentrations. This compound can activate nAChRs in non-neuronal tissues such as the heart and lungs, which can lead to adverse effects such as arrhythmias and bronchoconstriction. Another limitation is its short duration of action, which may require frequent administration in some experimental settings.

Future Directions

There are several future directions for research on N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide. One direction is to investigate its potential as a therapeutic agent for various diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on nAChRs in non-neuronal tissues such as the immune system and the cardiovascular system. Additionally, further research is needed to optimize the synthesis and purification of this compound and to develop more selective and potent nAChR agonists.

Synthesis Methods

The synthesis of N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide involves a multi-step process, which includes the reaction of 2,4-dimethylphenylhydrazine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate product, which is then cyclized with pyrrolidine to yield this compound. The purity and yield of this compound can be improved by various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and agriculture. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for pain management.
In neuroscience, this compound has been used as a tool to study the function of nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes such as learning, memory, and addiction. This compound is a selective agonist of nAChRs, which means it can activate these receptors and elicit a response. This property of this compound has been used to study the role of nAChRs in various physiological and pathological conditions.
In agriculture, this compound has been used as a nitrification inhibitor to improve the efficiency of nitrogen fertilizer utilization in crops. This compound inhibits the activity of ammonia-oxidizing bacteria, which convert ammonium to nitrate in the soil. By inhibiting this process, this compound can reduce the loss of nitrogen from the soil and increase the availability of nitrogen for plant uptake.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-11-5-6-13(12(2)9-11)15-14(17)10-16-7-3-4-8-16/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBWEBIRVCLDJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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